1,2-Dibromo-4-fluoro-5-methylbenzene
Overview
Description
1,2-Dibromo-4-fluoro-5-methylbenzene is an organic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-fluoro-5-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in an acidic medium is a typical oxidizing agent.
Reduction: Zinc in the presence of hydrochloric acid is used for the reduction of bromine atoms.
Major Products Formed
Scientific Research Applications
1,2-Dibromo-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-fluoro-5-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atoms on the benzene ring are electron-withdrawing groups, making the ring more susceptible to nucleophilic attack. The fluorine atom also influences the reactivity of the compound by stabilizing the intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-fluoro-5-methylbenzene: Similar structure but with different positions of bromine and fluorine atoms.
1,5-Dibromo-2-fluoro-4-methylbenzene: Another isomer with different substitution pattern.
1,2-Dibromo-4-fluorobenzene: Lacks the methyl group, making it less sterically hindered.
Uniqueness
1,2-Dibromo-4-fluoro-5-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and fluorine atoms, along with a methyl group, provides a distinct set of chemical properties that can be exploited in various research and industrial applications .
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHJZTCWLKJMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378815 | |
Record name | 1,2-dibromo-4-fluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-77-2 | |
Record name | 1,2-Dibromo-4-fluoro-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202982-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-dibromo-4-fluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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